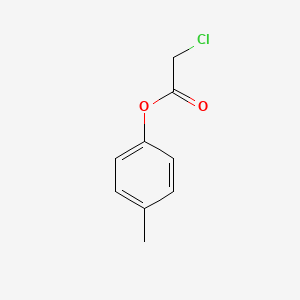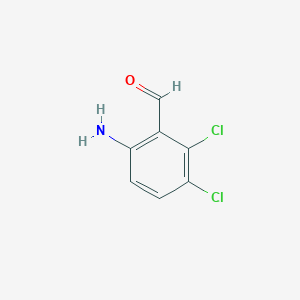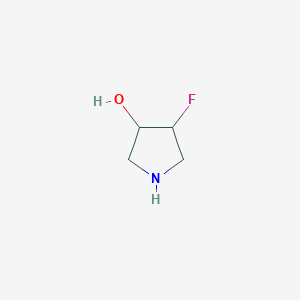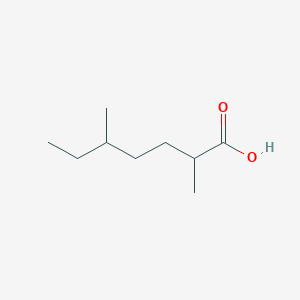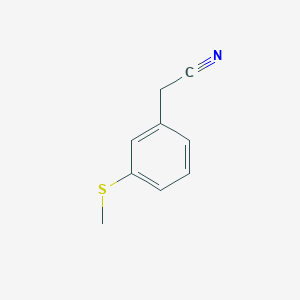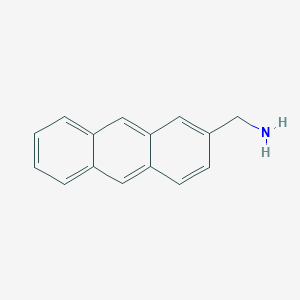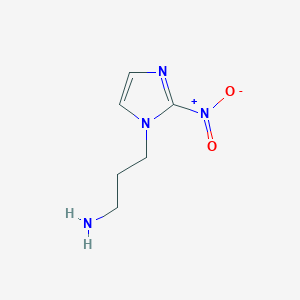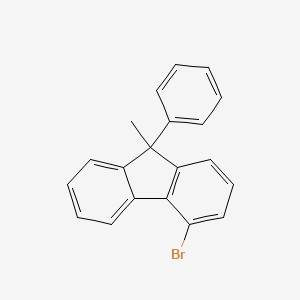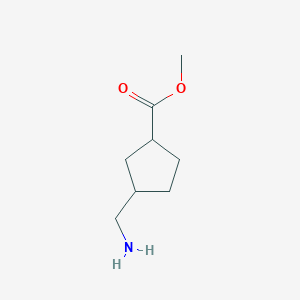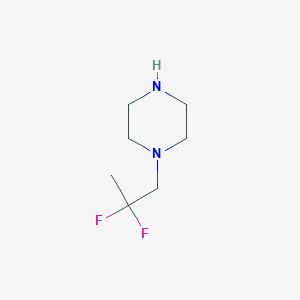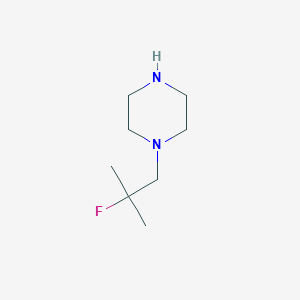
1-(2-Fluoro-2-methylpropyl)piperazine
Overview
Description
1-(2-Fluoro-2-methylpropyl)piperazine, also known as FMP or αFMP, is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has a molecular formula of C8H17FN2 and a molecular weight of 160.23 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a 2-fluoro-2-methylpropyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Antibacterial Applications
Piperazine derivatives, such as those discussed in the synthesis and structure-activity relationships of new quinolone antibacterials, have shown significant in vitro antibacterial activity. The study by Ziegler et al. (1990) highlighted that certain piperazine derivatives, when introduced to quinolone structures, can produce compounds with antibacterial activity comparable to reference drugs like ciprofloxacin. This suggests that 1-(2-Fluoro-2-methylpropyl)piperazine could potentially be explored for its antibacterial properties, especially when incorporated into quinolone frameworks (Ziegler et al., 1990).
Synthesis of Pharmaceutical Compounds
The synthesis of pharmaceutical compounds, such as flunarizine, involves piperazine derivatives. Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of flunarizine, which is used to treat migraines, dizziness, vestibular disorders, and epilepsy. This indicates the utility of piperazine derivatives in the synthesis of complex pharmaceutical compounds, suggesting a potential pathway for the synthesis involving this compound (Shakhmaev et al., 2016).
Photolabeling and Imaging Applications
Piperazine derivatives have been explored for their use in photolabeling and imaging applications. For example, the general method for the fluorine-18 labeling of fluoroquinolone antibiotics by Langer et al. (2003) illustrates the potential of piperazine derivatives in developing radiolabeled compounds for positron emission tomography (PET) imaging. This suggests that this compound could be of interest in the development of imaging agents for medical diagnostics (Langer et al., 2003).
Drug Design and Development
The design and development of new drugs often involve the exploration of various chemical structures, including piperazine derivatives. The study on the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives by Balaraju et al. (2019) indicates the role of piperazine derivatives in medicinal chemistry, particularly in the context of compound optimization and target interaction analysis. This underscores the potential of this compound in drug design and development processes (Balaraju et al., 2019).
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of nitrogen-containing heterocycles, which have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
Compounds with similar structures have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
It is known that similar compounds have shown activity on kinase inhibition , which suggests that they may affect signal transduction pathways.
Result of Action
Compounds with similar structures have shown a wide range of biological activities .
properties
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c1-8(2,9)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXYLUMNSQCNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



